2-HBA

Übersicht

Beschreibung

2-Hydroxybenzylideneacetone (2-HBA) is a synthetic analog of curcumin, known for its potent biological activities. It is an effective inducer of NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) and can activate caspase-3 and caspase-10, making it significant in apoptosis and detoxification pathways .

Wissenschaftliche Forschungsanwendungen

2-Hydroxybenzylideneacetone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in inducing apoptosis and its effects on cellular pathways.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis.

Industry: Utilized in the development of new materials and as a precursor for various chemical compounds

Wirkmechanismus

Target of Action

2-Hydroxybenzylamine (2-HBA), also known as 1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one, primarily targets dicarbonyl electrophiles . These are reactive compounds that form in response to inflammation and oxidative stress . They react with lysine residues and form protein adducts capable of interrupting various cellular processes .

Mode of Action

This compound acts as a selective scavenger of dicarbonyl electrophiles . It can selectively and rapidly scavenge these reactive compounds to prevent the formation of dicarbonyl-associated protein modifications . This action helps protect proteins and lipids from being modified by these electrophiles .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the neutralization of dicarbonyl electrophiles . By scavenging these reactive compounds, this compound prevents the formation of protein adducts that can disrupt cellular processes . This action can help protect against the development of conditions associated with dicarbonyl electrophile formation .

Pharmacokinetics

In terms of pharmacokinetics, this compound is absorbed within 2 hours of administration and has a half-life of 2.10–3.27 hours . It has an accumulation ratio of 1.38–1.52 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of protein modification by dicarbonyl electrophiles . By scavenging these reactive compounds, this compound helps maintain the normal function of proteins and lipids, potentially protecting against conditions associated with dicarbonyl electrophile formation .

Action Environment

Biochemische Analyse

Biochemical Properties

2-HBA plays a crucial role in biochemical reactions, particularly as a selective scavenger of dicarbonyl electrophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to protect proteins and lipids from modification by reactive dicarbonyl electrophiles, which are formed during oxidative stress and inflammation . This interaction helps in maintaining the structural integrity and function of these biomolecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to protect against the formation of protein adducts that can alter cellular functions. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to prevent the oligomerization and neurotoxicity of amyloid beta, which is associated with Alzheimer’s disease . This indicates its potential in modulating cellular processes related to neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge reactive dicarbonyl electrophiles. This scavenging action prevents the formation of harmful protein adducts, thereby protecting cellular proteins from modification. Additionally, this compound does not interfere with cyclooxygenase function, indicating its specificity in targeting dicarbonyl electrophiles without affecting other enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is rapidly absorbed and eliminated, with a half-life of approximately 2 hours . This rapid pharmacokinetic profile suggests that this compound can exert its protective effects quickly, but may require repeated dosing for sustained action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is safe and well-tolerated at doses up to 750 mg, with no significant adverse effects observed . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of reactive dicarbonyl electrophiles. It interacts with enzymes such as glyoxalase and aldose reductase, which are involved in the metabolism of reactive carbonyl species . This interaction helps in reducing the levels of harmful metabolites and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to penetrate the cerebrospinal fluid, indicating its ability to cross the blood-brain barrier . This property is particularly important for its potential use in treating neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. The presence of specific targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in scavenging reactive dicarbonyl electrophiles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-Hydroxybenzylidenaceton kann durch die Kondensationsreaktion von 2-Hydroxybenzaldehyd mit Aceton synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Basenkatalysators wie Natriumhydroxid oder Kaliumhydroxid unter Rückflussbedingungen. Die Reaktion verläuft wie folgt:

2-Hydroxybenzaldehyd+AcetoneNaOH2-Hydroxybenzylidenaceton

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Hydroxybenzylidenaceton folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Hydroxybenzylidenaceton unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Hydroxybenzyliden-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Nitriermittel können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Hydroxybenzyliden-Derivate.

Substitution: Halogenierte oder nitrierte Benzylidenaceton-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Hydroxybenzylidenaceton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht für seine Rolle bei der Induktion von Apoptose und seine Auswirkungen auf zelluläre Signalwege.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, insbesondere in der Krebsforschung aufgrund seiner Fähigkeit, Apoptose zu induzieren.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene chemische Verbindungen verwendet

Wirkmechanismus

2-Hydroxybenzylidenaceton übt seine Wirkungen hauptsächlich durch die Induktion von Entgiftungsenzymen über den Keap1-Nrf2-ARE-Weg aus. Es aktiviert Caspase-3 und Caspase-10, was zu Apoptose führt. Die Verbindung erhöht die spezifische Aktivität von NQO1 und Glutathionreduktase, wodurch die zelluläre antioxidative Kapazität gesteigert wird .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxybenzylidenaceton ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner Doppelfunktion bei der Induktion von Entgiftungsenzymen und Apoptose. Ähnliche Verbindungen umfassen:

Curcumin: Die Stammverbindung, bekannt für ihre entzündungshemmenden und antioxidativen Eigenschaften.

Bis(2-hydroxybenzyliden)aceton: Ein weiteres Analogon mit ähnlichen biologischen Aktivitäten.

Hydroxybenzylidenacetophenon: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch in seinem biologischen Aktivitätsprofil.

2-Hydroxybenzylidenaceton zeichnet sich durch seine starke Induktion von NQO1 und seine Fähigkeit aus, mehrere Caspasen zu aktivieren, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

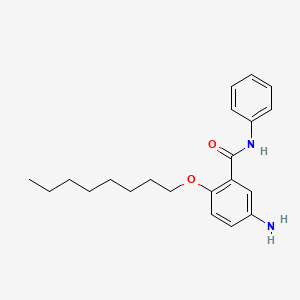

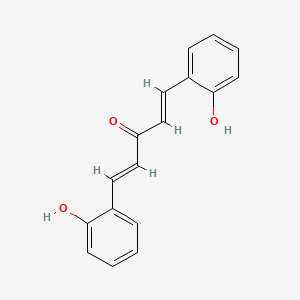

(1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15(11-9-13-5-1-3-7-16(13)19)12-10-14-6-2-4-8-17(14)20/h1-12,19-20H/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVAHBUBGBLIEY-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-52-9 | |

| Record name | Bis(2-hydroxybenzal)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of 2-HBA?

A1: this compound exhibits multiple pharmacological functions, including anti-inflammatory and anti-proliferative activities. [] These effects are partly attributed to the inhibition of cyclooxygenase-2 (COX-2) and modulation of the transcription factor NF-κB. [, ]

Q2: How does the presence of glucose in β-D-salicin, a precursor to this compound, impact its activity?

A2: While glucose enhances the physicochemical properties of the benzyl moiety in β-D-salicin, β-D-salicin itself does not possess anti-inflammatory or anti-proliferative activity. It is metabolized into this compound in the gastrointestinal tract and bloodstream, where it exerts its pharmacological effects. []

Q3: How does this compound compare to aspirin (acetylsalicylic acid) in terms of COX-2 inhibition?

A3: While both this compound and aspirin inhibit COX-2, a study found that the 4-hydroxybenzoate zinc (4-HBZn) complex exhibited preferential COX-2 inhibition compared to this compound and aspirin. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₇H₆O₃, and its molecular weight is 138.12 g/mol.

Q5: How can this compound be synthesized?

A5: One method for synthesizing this compound involves the reaction of salicylaldehyde with propanone. [] Additionally, metabolically engineered strains of Corynebacterium glutamicum have been developed to produce this compound from glucose through the shikimate pathway. []

Q6: What spectroscopic techniques are used to characterize this compound?

A6: this compound and its derivatives can be characterized using techniques like FTIR, UV-vis, 1H NMR, and 13C NMR analyses. [, , ]

Q7: How does the position of the hydroxyl group affect the reactivity of hydroxybutyric acid salts in reactions with ditelluratocuprate(III)?

A7: The reaction rate of hydroxybutyric acid salts with ditelluratocuprate(III) varies based on the position of the hydroxyl group, with different rate constants observed for 2-hydroxy butyric acid salt (2-HBAS) and 3-hydroxy butyric acid salt (3-HBAS). []

Q8: What is the role of NaOCl in the synthesis of Schiff base polymers from this compound?

A8: NaOCl acts as an oxidant in the oxidative polymerization of this compound to form Schiff base polymers. []

Q9: What are some applications of this compound-based polymers?

A9: this compound-based polymers have shown potential in various fields. For instance, they can be used as neutral carriers in the construction of copper-selective carbon paste electrodes. [] They also exhibit semiconductive properties, making them suitable for applications in electronics. [, ]

Q10: How does the structure of this compound-based salts impact their solubility?

A10: The supramolecular architecture of this compound-based salts, influenced by the hydrogen bonding preferences of the coformers, plays a crucial role in their solubility. Salts containing coformers that favor intermolecular hydrogen bonds tend to have higher dimensionality and lower solubility compared to those with coformers promoting discrete structures. []

Q11: What computational methods are used to study this compound and its derivatives?

A12: Density Functional Theory (DFT) calculations, particularly at the B3LYP level, are employed to determine the lattice energies of this compound complexes. [] These calculations provide insights into the stability and interactions within the crystal structures.

Q12: How is molecular modeling used to study the properties of this compound?

A13: Molecular modeling techniques, such as those employed in the development of the HBB2-pol water model, utilize ab initio calculations to accurately describe water interactions, including those involving this compound. [, , ] These models aid in understanding the behavior of this compound in aqueous environments.

Q13: How does the substituent effect impact intramolecular hydrogen bonding in this compound derivatives?

A14: Studies using DFT calculations (B3LYP and MP2 methods) have shown that electron-donating substituents in 5-X-2-HBA derivatives strengthen the intramolecular hydrogen bond, while electron-withdrawing substituents weaken it. [] This relationship is reflected in the linear correlation observed between Hammett coefficients and hydrogen bond formation energy. []

Q14: What advanced oxidation processes are effective for degrading this compound in wastewater?

A15: Advanced oxidation processes (AOPs), such as the UV/H2O2 and Fenton processes, have been investigated for degrading this compound in wastewater. The Fenton process, involving a mixture of hydrogen peroxide and Fe2+ ions, has demonstrated higher efficiency for this compound degradation under acidic conditions compared to the UV/H2O2 process. [, ]

Q15: What are the by-products of this compound photocatalytic degradation using TiO2 thin films?

A16: The primary by-products identified during the photocatalytic degradation of this compound by TiO2 thin films are 2,5-dihydroxybenzoic acid (2,5-DHBA) and 2,3-dihydroxybenzoic acid (2,3-DHBA). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)